molecular formula C19H16N6O2 B2598928 3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2210052-29-0

3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2598928
CAS No.: 2210052-29-0
M. Wt: 360.377
InChI Key: FIEZXQOIRPPDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of barbituric acid derivatives with aldehydes and amines under reflux conditions . The reaction conditions often require the use of catalysts such as zinc chloride or sodium methoxide to facilitate the cyclization and formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid, hydrogen peroxide

    Reduction: Palladium on carbon (Pd/C), sodium borohydride

    Substitution: Alkyl halides, amines, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both benzyl and pyridinyl groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

6-benzyl-2-(pyridin-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c26-17-15-11-22-18(21-10-14-8-4-5-9-20-14)23-16(15)24-19(27)25(17)12-13-6-2-1-3-7-13/h1-9,11H,10,12H2,(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEZXQOIRPPDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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